Di-(1-phenylisopropyl)methylamine
Overview
Description
Di-(1-phenylisopropyl)methylamine is a chemical compound that has garnered attention primarily due to its presence as an impurity in illicit methamphetamine. It is structurally characterized by two 1-phenylisopropyl groups attached to a central methylamine moiety .
Biochemical Analysis
Biochemical Properties
It is known that the compound is involved in the synthesis of methamphetamine
Cellular Effects
Given its presence in illicit methamphetamine, it may influence cell function in ways similar to methamphetamine, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of Di-(1-phenylisopropyl)methylamine vary with different dosages in animal models .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-(1-phenylisopropyl)methylamine typically involves the reaction of d,l-amphetamine with phenylacetone in ethanol. This mixture is kept at room temperature for approximately 65 hours. The resulting solution is then hydrogenated overnight using 10% palladium-on-carbon as a catalyst under an initial hydrogen pressure of 40 psi .
Industrial Production Methods
While there is limited information on the industrial production methods for this compound, it is known that the compound can be isolated and purified from illicit methamphetamine samples. The process involves dissolving the sample in hydrochloric acid, extracting with ether, and further purification steps involving chloroform and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Di-(1-phenylisopropyl)methylamine undergoes various chemical reactions, including:
Reduction: Hydrogenation is a key step in its synthesis, indicating its susceptibility to reduction reactions.
Substitution: The compound can participate in substitution reactions, particularly involving its amine group.
Common Reagents and Conditions
Hydrogenation: Utilizes palladium-on-carbon as a catalyst.
Solvents: Ethanol, chloroform, and ether are commonly used in its synthesis and purification.
Major Products
The major product of its synthesis is this compound itself. Other products may include various by-products and impurities depending on the reaction conditions .
Scientific Research Applications
Di-(1-phenylisopropyl)methylamine is primarily studied in the context of its presence as an impurity in methamphetamine. Its identification and synthesis are crucial for forensic analysis and the development of methods to detect and quantify impurities in illicit drugs . Additionally, its structural similarity to methamphetamine makes it a subject of interest in studies related to drug synthesis and the behavior of related compounds .
Mechanism of Action
The exact mechanism of action of di-(1-phenylisopropyl)methylamine is not well-documented. given its structural similarity to methamphetamine, it is likely to interact with similar molecular targets and pathways. Methamphetamine primarily acts by increasing the release of monoamines such as dopamine, norepinephrine, and serotonin in the brain, leading to its stimulant effects .
Comparison with Similar Compounds
Similar Compounds
Methamphetamine: A potent central nervous system stimulant.
Amphetamine: A stimulant used in the treatment of ADHD and narcolepsy.
Phenylacetone: A precursor in the synthesis of methamphetamine and amphetamine.
Uniqueness
Di-(1-phenylisopropyl)methylamine is unique due to its specific structural configuration and its role as an impurity in methamphetamine. Its presence can provide insights into the synthesis routes and purity of illicit methamphetamine samples .
Properties
IUPAC Name |
N-methyl-1-phenyl-N-(1-phenylpropan-2-yl)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N/c1-16(14-18-10-6-4-7-11-18)20(3)17(2)15-19-12-8-5-9-13-19/h4-13,16-17H,14-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNVYHKUBNVMDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)C(C)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30968427 | |
Record name | N-Methyl-1-phenyl-N-(1-phenylpropan-2-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30968427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53660-19-8 | |
Record name | N,alpha,alpha'-Trimethyldiphenethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053660198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-1-phenyl-N-(1-phenylpropan-2-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30968427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was Di-(1-phenylisopropyl)methylamine identified and confirmed in illicit methamphetamine samples?
A2: The research paper describes the isolation and purification of this compound from illicit methamphetamine samples. [] The researchers then employed analytical techniques to determine its chemical structure. To confirm the identity of the isolated compound, they synthesized this compound and compared the analytical data of the synthesized compound with that of the isolated impurity. This rigorous approach, involving both isolation and synthesis, provided conclusive evidence for the presence of this compound in the illicit methamphetamine samples.
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